molecular formula C18H18N6O5 B10851574 N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine

Cat. No.: B10851574
M. Wt: 398.4 g/mol
InChI Key: NZIZYIGAKAUPPW-XKLVTHTNSA-N
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Description

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine is a synthetic compound that belongs to the class of adenosine receptor ligands. It is known for its high affinity and selectivity towards adenosine receptors, particularly the A1 and A3 subtypes. This compound has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, neurological disorders, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine typically involves the alkylation of adenosine derivatives. One common method includes the use of N6-methoxyadenosine as a starting material, which undergoes a Sonogashira coupling reaction with 4-ethynylpyridine. The reaction is usually carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in the study of adenosine receptor interactions and binding affinities.

    Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving adenosine receptors.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and cancer.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A3 subtypes. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels. The compound also modulates various signaling pathways, including the cAMP signaling pathway and the calcium signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine is unique due to its high selectivity and affinity for adenosine receptors, particularly the A1 and A3 subtypes. This selectivity makes it a valuable tool in studying adenosine receptor-mediated signaling pathways and developing targeted therapies .

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-pyridin-4-ylethynyl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H18N6O5/c1-28-23-16-13-17(22-12(21-16)3-2-10-4-6-19-7-5-10)24(9-20-13)18-15(27)14(26)11(8-25)29-18/h4-7,9,11,14-15,18,25-27H,8H2,1H3,(H,21,22,23)/t11-,14-,15-,18-/m1/s1

InChI Key

NZIZYIGAKAUPPW-XKLVTHTNSA-N

Isomeric SMILES

CONC1=C2C(=NC(=N1)C#CC3=CC=NC=C3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CONC1=C2C(=NC(=N1)C#CC3=CC=NC=C3)N(C=N2)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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